molecular formula C23H19F2N5O2 B14785066 phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

Cat. No.: B14785066
M. Wt: 435.4 g/mol
InChI Key: NIGFVSJQARITLT-UHFFFAOYSA-N
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Description

®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a pyrrolidine ring, and a difluorophenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a pyrrolidine derivative.

    Attachment of the difluorophenyl group: This is usually done through a substitution reaction, where the difluorophenyl group is introduced to the pyrrolidine ring.

    Formation of the carbamate group: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a]pyrimidine derivatives.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine: This compound shares a similar core structure but lacks the carbamate group.

    Larotrectinib: A related compound used in cancer therapy, which also features a pyrazolo[1,5-a]pyrimidine core.

    ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine: Another derivative with a nitro group instead of the carbamate group.

Uniqueness

The uniqueness of ®-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamate group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19F2N5O2

Molecular Weight

435.4 g/mol

IUPAC Name

phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C23H19F2N5O2/c24-15-8-9-18(25)17(13-15)20-7-4-11-29(20)21-10-12-30-22(28-21)19(14-26-30)27-23(31)32-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,20H,4,7,11H2,(H,27,31)

InChI Key

NIGFVSJQARITLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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